molecular formula C20H19N3O3 B11414895 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11414895
M. Wt: 349.4 g/mol
InChI Key: XSBICMFOEOJRQZ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazol core structure, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-c]pyrazol core, followed by the introduction of the hydroxyphenyl and hydroxypropyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazol core or the phenyl groups.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic uses include anti-inflammatory, anti-cancer, and antimicrobial applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit specific enzymes involved in inflammatory processes or interfere with the replication of microbial DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H-pyrrole-2,5-dione
  • 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H-pyrazole-3,5-dione

Uniqueness

Compared to similar compounds, 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique pyrrolo[3,4-c]pyrazol core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H19N3O3/c24-12-6-11-23-19(13-7-2-1-3-8-13)16-17(21-22-18(16)20(23)26)14-9-4-5-10-15(14)25/h1-5,7-10,19,24-25H,6,11-12H2,(H,21,22)

InChI Key

XSBICMFOEOJRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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